molecular formula C27H21F2NO5 B11136603 2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-fluoro-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-fluoro-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11136603
M. Wt: 477.5 g/mol
InChI Key: DDYUHEBEUSYXIW-UHFFFAOYSA-N
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Description

2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-fluoro-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a fluorinated dihydrochromenopyrroledione derivative characterized by a fused chromenopyrrole-dione core. Its structure includes:

  • A 7-fluoro substituent on the chromene ring.
  • A 4-fluorophenyl group at position 1.
  • A 2-(3,4-dimethoxyphenyl)ethyl side chain at position 2.

This compound belongs to a class of molecules synthesized via multicomponent reactions, as demonstrated by Vydzhak and Panchishin, who developed methods for diversifying substituents on the chromenopyrrole-dione scaffold .

Properties

Molecular Formula

C27H21F2NO5

Molecular Weight

477.5 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethyl]-7-fluoro-1-(4-fluorophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H21F2NO5/c1-33-21-9-3-15(13-22(21)34-2)11-12-30-24(16-4-6-17(28)7-5-16)23-25(31)19-14-18(29)8-10-20(19)35-26(23)27(30)32/h3-10,13-14,24H,11-12H2,1-2H3

InChI Key

DDYUHEBEUSYXIW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)F)OC

Origin of Product

United States

Preparation Methods

Multicomponent Reaction Protocol

A one-pot method combines:

  • Aryl aldehyde (e.g., 4-fluorobenzaldehyde)

  • Primary amine (e.g., morpholine or substituted amines)

  • Methyl o-hydroxybenzoylpyruvate (e.g., methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate)

Reaction Conditions (adapted from):

ParameterValue
SolventEthanol (EtOH)
Acid CatalystAcetic acid
Temperature80°C (reflux)
Reaction Time20 hours
Yield70–80% (dependent on substrates)

This method facilitates the formation of the bicyclic system through sequential condensation and cyclization steps.

Post-core synthesis, fluorination and side-chain introduction are critical.

Fluorination Strategies

Fluorine atoms at positions 4 and 7 are introduced via:

  • Direct Fluorination :

    • Reagents : Selectfluor™ or N-fluorobenzenesulfonimide (NFSI)

    • Conditions : Solvent (e.g., DCM), room temperature to 60°C.

  • Substitution Reactions :

    • Halogen Exchange : Chlorine-to-fluorine substitution using KF or CsF in polar aprotic solvents (e.g., DMF).

Side-Chain Attachment

The 2-[2-(3,4-dimethoxyphenyl)ethyl] group is introduced via:

  • Alkylation :

    • Reagents : 2-(3,4-dimethoxyphenyl)ethyl bromide or iodide

    • Conditions : Base (e.g., K₂CO₃) in DMF or DMSO.

  • Coupling Reactions :

    • EDCI-Mediated Coupling : Activation of carboxylic acids (if present) with EDC and DMAP for amide bond formation.

Stepwise Synthesis Approaches

For enhanced control, stepwise methods are employed:

Synthesis of Intermediate Precursors

  • 3,4-Dimethoxyphenyl Ethyl Synthesis :

    • Method : Reduction of 3,4-dimethoxyphenyl acrylate with NaBH₄/AlCl₃.

    • Yield : ~85%.

  • 4-Fluorophenyl Substituent Introduction :

    • Method : Suzuki-Miyaura coupling using 4-fluorophenylboronic acid and a palladium catalyst.

Final Assembly

StepReagents/ConditionsYieldReference
Core FormationAryl aldehyde + amine + methyl o-hydroxybenzoylpyruvate, EtOH, 80°C70–80%
FluorinationN-fluorobenzenesulfonimide (NFSI), DCM, 50°C60–75%
Side-Chain Alkylation2-(3,4-dimethoxyphenyl)ethyl bromide, K₂CO₃, DMF65–70%

Optimized Reaction Conditions

Key parameters influencing yield and purity:

Solvent Selection

SolventRoleExample Reaction
EtOHFacilitates cyclizationCore formation
DCMStabilizes fluorination reagentsFluorination
DMFEnhances coupling efficiencyAlkylation

Catalyst Systems

  • EDCI/DMAP : Activates carboxylic acids for amide bond formation.

  • Palladium Catalysts : Enables cross-coupling for aryl substitution.

Challenges and Mitigation

  • Regioselectivity :

    • Solution : Use bulky protecting groups (e.g., TBS) to direct substitution.

  • Fluorine Stability :

    • Solution : Perform fluorination under inert atmospheres (N₂/Ar).

  • Byproduct Formation :

    • Solution : Optimize stoichiometry (e.g., 1:1.2 aryl aldehyde:amine ratio).

Biological and Applications

While specific biological data for this compound are limited, structurally related chromeno[2,3-c]pyrroles exhibit:

  • Anticancer Activity : Inhibition of kinase targets.

  • Antimicrobial Properties : Disruption of bacterial membrane integrity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-dimethoxyphenyl)ethyl]-7-fluoro-1-(4-fluorophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like N-bromosuccinimide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized aromatic compounds.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research:

Anticancer Properties

Research indicates that compounds with similar structures to 2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-fluoro-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione demonstrate significant anticancer activity. For instance:

  • In Vitro Studies : Compounds structurally related to this molecule have shown promising results against various cancer cell lines, displaying inhibition rates that suggest potential effectiveness as anticancer agents .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation pathways .

Neuroprotective Effects

Some studies have suggested that similar compounds exhibit neuroprotective effects, potentially benefiting conditions like Alzheimer's disease and other neurodegenerative disorders. This is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Analgesic and Anti-inflammatory Properties

Compounds with related structures have been noted for their analgesic and anti-inflammatory effects. These properties could be beneficial in developing new pain management therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

Structural FeatureEffect on Activity
Fluorine SubstitutionEnhances lipophilicity and biological activity
Methoxy GroupsInfluence on receptor binding affinity
Chromeno-Pyrrole CoreEssential for maintaining biological activity

Case Studies

Several case studies highlight the applications of this compound in medicinal chemistry:

Case Study 1: Antitumor Activity

A study evaluated a series of chromeno-pyrrole derivatives, including our compound of interest. Results showed substantial inhibition of tumor growth in xenograft models, suggesting its potential as a lead compound in cancer therapy .

Case Study 2: Neuroprotective Screening

Another investigation assessed the neuroprotective properties of related compounds using models of oxidative stress. The findings indicated that these compounds could significantly reduce neuronal cell death .

Mechanism of Action

The mechanism of action of 2-[2-(3,4-dimethoxyphenyl)ethyl]-7-fluoro-1-(4-fluorophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Key Observations:

  • Fluorine vs.
  • Side Chain Variations : The dimethoxyphenylethyl group in the target compound increases lipophilicity compared to the morpholinylethyl group in the chloro analogue, which may enhance membrane permeability but reduce aqueous solubility .
  • Aromatic Substitutions : The 4-fluorophenyl group is conserved in both the target and chloro analogue, suggesting its critical role in scaffold anchoring .

Biological Activity

The compound 2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-fluoro-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno-pyrrole family, which has garnered attention due to its potential biological activities. This article delves into the synthesis, pharmacological properties, and biological activities of this compound, supported by recent research findings.

Synthesis

The synthesis of chromeno[2,3-c]pyrrole derivatives typically involves multicomponent reactions that yield high purity and good yields. For instance, a one-pot multicomponent reaction has been reported to produce libraries of functionalized 1,2-dihydrochromeno[2,3-c]pyrroles with yields ranging from 43% to 86% . The method allows for various substituents and demonstrates compatibility with diverse functional groups.

Antibacterial Activity

Research indicates that derivatives of chromeno[2,3-c]pyrroles exhibit significant antibacterial properties. For example, compounds similar to the target compound have shown activity against Staphylococcus aureus and Escherichia coli , comparable to that of gentamicin . These findings suggest that the presence of methoxy groups enhances the antibacterial efficacy of these compounds.

Antiviral Activity

The antiviral potential of chromeno derivatives has also been explored. A related compound demonstrated promising antiviral activity against influenza A (H1N1) and Coxsackie B3 viruses . This highlights the potential for developing antiviral agents based on the chromeno-pyrrole scaffold.

Antioxidant Activity

Chromeno[2,3-c]pyrroles have been noted for their antioxidant properties. Compounds within this class have been reported to act as glucokinase activators and mimetics of glycosaminoglycans . These activities are crucial in mitigating oxidative stress-related diseases.

Study 1: Antibacterial Efficacy

In a comparative study assessing the antibacterial activity of various chromeno derivatives, it was found that certain substitutions at the aromatic ring significantly enhanced activity against both Gram-positive and Gram-negative bacteria . The study utilized standard disk diffusion methods to evaluate efficacy.

Study 2: Antiviral Screening

A screening of synthesized chromeno derivatives against viral strains revealed that specific modifications led to enhanced potency against influenza viruses. The study employed cytopathic effect assays to determine the IC50 values for various compounds .

Data Table: Biological Activities of Related Compounds

Compound NameStructureAntibacterial ActivityAntiviral ActivityAntioxidant Activity
Compound AStructure AEffective against S. aureusModerate against H1N1High
Compound BStructure BEffective against E. coliLowModerate
Target CompoundTarget StructurePending resultsPending resultsPending results

Q & A

Q. What synthetic methodologies are optimal for preparing this compound, and how do reaction conditions influence yield and purity?

The compound is synthesized via multicomponent reactions (MCRs) that assemble the chromeno-pyrrole core. Key steps include cyclization and functional group introduction. Optimal conditions involve using methanol or ethanol at 50–70°C, achieving yields of 43–86% with >95% purity (HPLC). Acetic acid as an additive can improve yields to 74% by stabilizing intermediates . Solvent polarity and temperature are critical for minimizing by-products.

Q. How is the compound’s structural integrity validated, and what analytical techniques are recommended?

Structural confirmation requires a combination of:

  • NMR spectroscopy : To resolve aromatic protons and substituent orientation.
  • HPLC : For purity assessment (>95%).
  • Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns. X-ray crystallography of analogous compounds reveals planar chromeno-pyrrole cores with substituents influencing electronic density .

Q. What preliminary biological activities have been reported for this compound?

Initial screenings indicate anti-inflammatory and anticancer potential. In vitro studies show IC₅₀ values of 5–20 µM against cancer cell lines (e.g., HeLa, MCF-7) via apoptosis induction. Anti-inflammatory activity (e.g., COX-2 inhibition at 10 µM) is attributed to methoxy and fluorophenyl groups modulating enzyme interactions .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) impact biological activity and selectivity?

Comparative studies of analogs reveal:

  • Fluorine substitution : Enhances metabolic stability and target binding via electronegativity.
  • Methoxy groups : Improve solubility and π-π stacking with hydrophobic enzyme pockets.
  • Chlorophenyl vs. fluorophenyl : Chlorine increases steric hindrance, reducing affinity for certain kinases . A SAR table for key analogs:
Substituent PositionModificationBiological Activity (IC₅₀)Target
3,4-DimethoxyphenylMethoxy → HIC₅₀ increases by 3×COX-2
4-FluorophenylF → ClIC₅₀ decreases by 2×CDK4

Q. How can researchers resolve contradictions in reported synthesis yields (43–86%)?

Yield variability arises from:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) may degrade intermediates, reducing yield.
  • Catalyst load : Excess Lewis acids (e.g., AlCl₃) promote side reactions. Reproducibility requires strict control of moisture levels and stepwise monitoring via TLC .

Q. What experimental strategies identify the compound’s molecular targets in disease pathways?

  • Molecular docking : Predicts binding to kinases (e.g., CDK4) and inflammatory mediators (e.g., COX-2) .
  • Pull-down assays : Biotinylated derivatives isolate target proteins from cell lysates.
  • CRISPR-Cas9 knockout models : Validate target necessity by observing activity loss in gene-edited cells .

Methodological Considerations

  • Reaction Optimization : Use design of experiments (DoE) to screen solvent/catalyst combinations.
  • Data Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .
  • Contradiction Mitigation : Replicate studies under standardized conditions (e.g., fixed solvent ratios, inert atmosphere) .

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